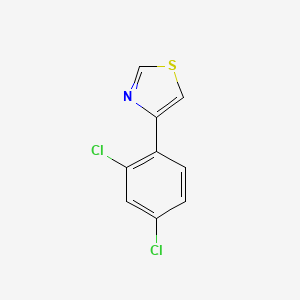
1-Chloro-3-(2,4-difluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2,4-difluorophenyl)propan-2-one: is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . It is used in various fields of research and industry, particularly as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 1-Chloro-3-(2,4-difluorophenyl)propan-2-one involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-chloropropionyl chloride in the presence of aluminum chloride as a catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process, where the reactants are combined in a reactor and allowed to react under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 1-Chloro-3-(2,4-difluorophenyl)propan-2-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Aluminum chloride is often used as a catalyst in the Friedel-Crafts acylation reaction.
Major Products:
Chloroformate Esters: When reacted with alcohols or amines, this compound forms chloroformate esters and releases a fluoride ion.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including ticagrelor, a reversible P2Y12 receptor antagonist used to prevent atherothrombotic events.
Biology and Medicine:
Pharmaceutical Research: It is used in the development of drugs that target specific molecular pathways, particularly those involved in platelet aggregation.
Industry:
Chemical Manufacturing: The compound is used in the production of other chemicals and materials, serving as a building block for more complex molecules.
Mecanismo De Acción
Formation of Chloroformate Ester:
Reaction with Alcohols or Amines: The mechanism of action of 1-Chloro-3-(2,4-difluorophenyl)propan-2-one involves the formation of a chloroformate ester when it reacts with alcohols or amines.
Molecular Targets and Pathways:
Platelet Aggregation: As an intermediate in the synthesis of ticagrelor, the compound indirectly influences pathways related to platelet aggregation, helping to prevent atherothrombotic events.
Comparación Con Compuestos Similares
3-Chloro-1-(3,4-difluorophenyl)propanone: This compound is similar in structure but has the fluorine atoms in different positions on the benzene ring.
2-Chloro-1-(2,4-difluorophenyl)ethanone: Another similar compound with a slightly different structure and molecular formula.
Uniqueness:
Positional Isomerism: The unique positioning of the chlorine and fluorine atoms in 1-Chloro-3-(2,4-difluorophenyl)propan-2-one gives it distinct chemical properties and reactivity compared to its isomers.
Propiedades
IUPAC Name |
1-chloro-3-(2,4-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLSLIBGPOEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid](/img/structure/B2707867.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707868.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
![2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione](/img/structure/B2707873.png)



![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2707881.png)


![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707886.png)

